

Corynecin V: A Technical Guide to a Chloramphenicol Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Corynecin V

Cat. No.: B606767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin V is a naturally occurring analog of the broad-spectrum antibiotic chloramphenicol. Produced by the bacterium *Corynebacterium hydrocarboclastus*, it belongs to a family of acyl nitrophenylpropylamines that exhibit antibacterial activity. Structurally similar to chloramphenicol, **Corynecin V**'s mechanism of action is predicated on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of **Corynecin V**, including its chemical properties, biological activity, and the experimental protocols used for its production, isolation, and characterization. This document is intended to serve as a resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in chloramphenicol analogs and the exploration of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds and the reinvestigation of known antibiotic families. The corynecins, a group of chloramphenicol-like substances, were first isolated in 1972 from *Corynebacterium hydrocarboclastus* grown on n-paraffins.[1] This family of compounds shares the same basic D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol structure as chloramphenicol, with variations in the N-acyl group.

Corynecin V is distinguished by its N-propanoyl ([R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide) side chain.^[1] Like chloramphenicol, it is active against a spectrum of Gram-positive and Gram-negative bacteria. While generally less potent than its well-known counterpart, the existence of **Corynecin V** and its congeners provides a natural template for the synthesis of new chloramphenicol derivatives with potentially improved therapeutic indices or activity against resistant strains.

This guide will delve into the technical details of **Corynecin V**, from its production and isolation to the experimental methods used to elucidate its mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Corynecin V** is essential for its study and potential development.

Property	Value	Reference
Common Name	Corynecin V	[1]
Chemical Name	[R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide	[1]
CAS Number	40958-12-1	[1]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	[1]
Molecular Weight	310.3 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	
Storage Temperature	-20°C	[1]

Biological Activity and Mechanism of Action

Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values for **Corynecin V** are not readily available in the public domain, initial studies have indicated that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, similar to chloramphenicol, albeit with lower potency.^[1] Further research would be required to quantify its efficacy against a panel of clinically relevant bacteria.

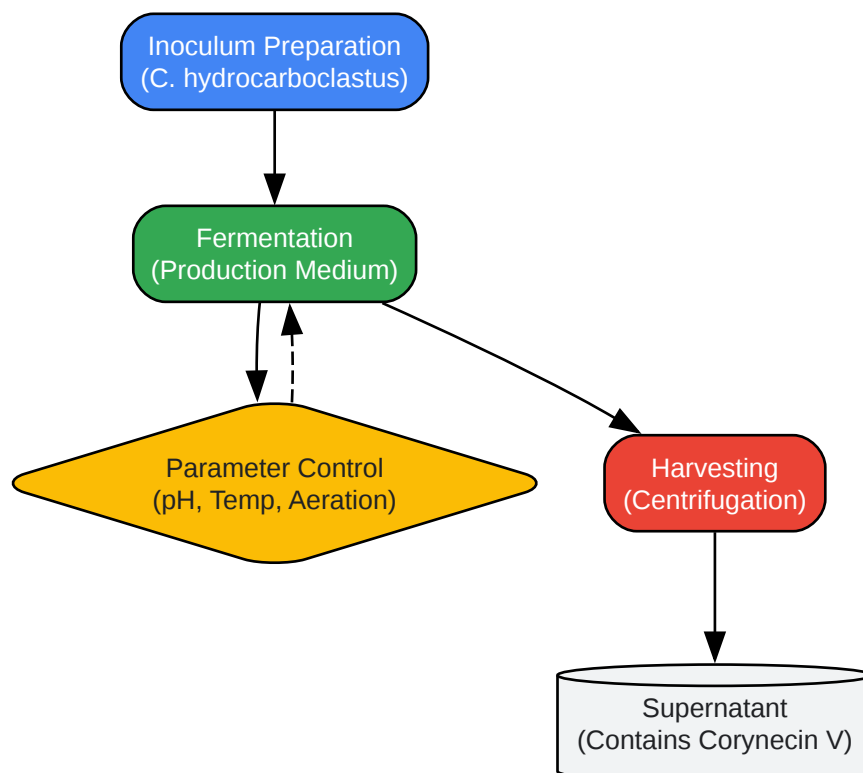
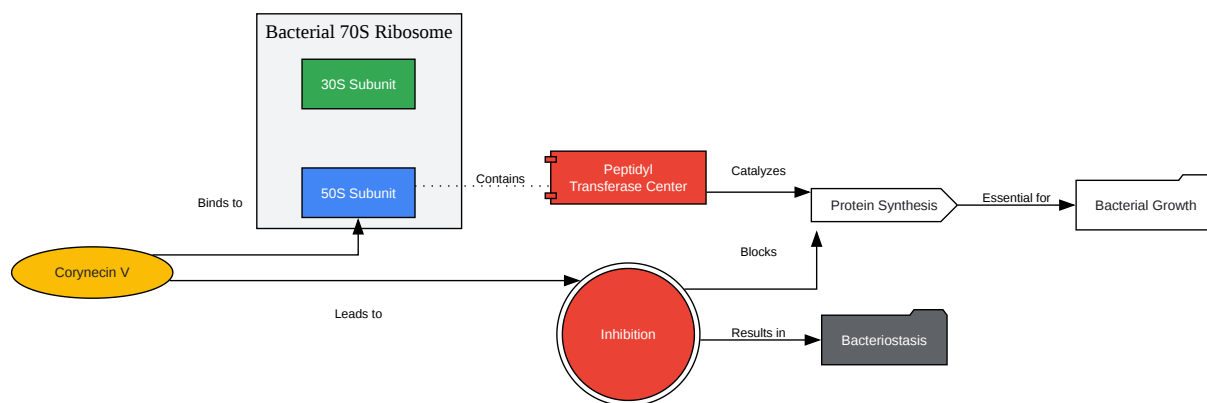
Table of Hypothetical Quantitative Data Presentation:

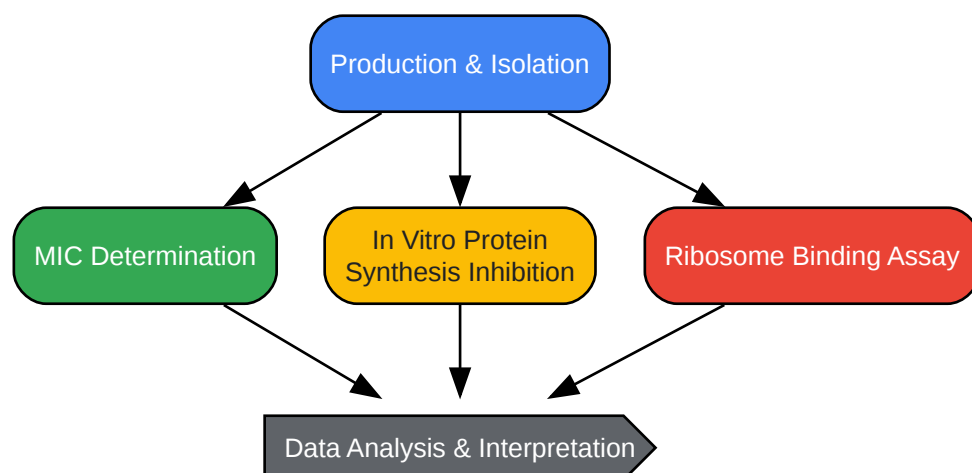
The following table is a template illustrating how quantitative data for **Corynecin V**'s antibacterial activity would be presented. The values are for illustrative purposes only and are not based on experimental data.

Bacterial Strain	Type	MIC of Corynecin V (µg/mL)	MIC of Chloramphenicol (µg/mL)
Staphylococcus aureus	Gram-positive	[Data not available]	2-8
Bacillus subtilis	Gram-positive	[Data not available]	1-4
Escherichia coli	Gram-negative	[Data not available]	2-8
Pseudomonas aeruginosa	Gram-negative	[Data not available]	>128

Mechanism of Action: Inhibition of Protein Synthesis

As a chloramphenicol analog, **Corynecin V** is understood to inhibit bacterial protein synthesis. The mechanism of action is through binding to the 50S subunit of the bacterial 70S ribosome. This binding event sterically hinders the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Corynecin V: A Technical Guide to a Chloramphenicol Analog]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606767#corynecin-v-as-a-chloramphenicol-analog\]](https://www.benchchem.com/product/b606767#corynecin-v-as-a-chloramphenicol-analog)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com